molecular formula C14H12N2O2 B13688348 1,2-Bis(3-aminophenyl)ethane-1,2-dione

1,2-Bis(3-aminophenyl)ethane-1,2-dione

Cat. No.: B13688348
M. Wt: 240.26 g/mol
InChI Key: BPEHFPZQMNYLTG-UHFFFAOYSA-N
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Description

1,2-Bis(3-aminophenyl)ethane-1,2-dione is an organic compound with the molecular formula C14H12N2O2 This compound is characterized by the presence of two aminophenyl groups attached to an ethane-1,2-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-aminophenyl)ethane-1,2-dione typically involves the reaction of 3-nitrobenzaldehyde with ethane-1,2-dione under specific conditions. The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-aminophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction of the dione group can lead to the formation of diols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Diols and related alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Bis(3-aminophenyl)ethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-aminophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-aminophenyl)ethane-1,2-dione: Similar structure but with amino groups in different positions.

    1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains methoxy groups instead of amino groups.

Uniqueness

1,2-Bis(3-aminophenyl)ethane-1,2-dione is unique due to the specific positioning of the amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1,2-bis(3-aminophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H12N2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H,15-16H2

InChI Key

BPEHFPZQMNYLTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C(=O)C2=CC(=CC=C2)N

Origin of Product

United States

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